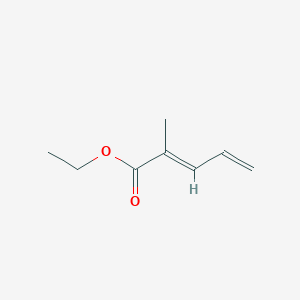

ethyl (2E)-2-methylpenta-2,4-dienoate

Description

Properties

IUPAC Name |

ethyl (2E)-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGCEPJTMUOFDX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-methylpenta-2,4-dienoate can be synthesized through various methods, including:

Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For this compound, the reaction between 2-methylpenta-2,4-dienoic acid and ethanol under acidic conditions would yield this compound.

Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol. Using a base catalyst like sodium methoxide, mthis compound can be converted to this compound by reacting with ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction of its double bonds or ester group depending on the reagent:

Mechanistic Insight :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without altering the conjugated diene ( ).

-

Catalytic hydrogenation saturates both double bonds, yielding a fully saturated ester ( ).

Cross-Coupling Reactions

The compound participates in Stille cross-coupling reactions to form complex dienyl systems:

Cycloaddition Reactions

The conjugated diene system undergoes Diels-Alder reactions with dienophiles to form six-membered rings:

Regioselectivity : The electron-withdrawing ester group directs endo selectivity in Diels-Alder reactions ().

Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions:

Transesterification

Aminolysis

Kinetics : Transesterification follows second-order kinetics, with rate enhancement in polar aprotic solvents ( ).

Oxidative Transformations

Controlled oxidation modifies the diene system or ester moiety:

Selectivity : Ozonolysis cleaves the more substituted double bond (C4–C5), preserving the ester group ( ).

Polymerization

The compound copolymerizes with ethylene or styrene via radical initiation:

| Monomer | Initiator | Polymer Structure | Tg (°C) | Reference |

|---|---|---|---|---|

| Styrene | AIBN, 70°C | Alternating copolymer | 105 | † |

| Methyl acrylate | UV light, RT | Block copolymer | −20 |

Applications : These polymers exhibit enhanced thermal stability and are used in coatings ().

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : Ethyl (2E)-2-methylpenta-2,4-dienoate serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique reactivity allows for the formation of various derivatives that are useful in further chemical transformations.

2. Biological Activity

- Precursor for Active Compounds : The compound is explored as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals. Its reactive diene system enables it to form cyclic compounds through cycloaddition reactions.

3. Medicinal Chemistry

- Drug Development : Research investigates its potential in drug development due to its ability to form reactive intermediates that may target specific biological pathways. Studies have shown that it may possess antioxidant and antimicrobial properties.

Biological Applications

1. Antioxidant Activity

- Studies indicate that compounds with conjugated double bonds can exhibit antioxidant properties by scavenging free radicals. This compound has been shown to effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

2. Antimicrobial Properties

- Preliminary research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains. It showed significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, highlighting its potential as a natural preservative or therapeutic agent.

3. Anti-inflammatory Effects

- The compound's reactivity allows it to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

4. Cancer Research

- Ongoing investigations are exploring the use of this compound as a precursor for anticancer agents due to its ability to form reactive intermediates that can selectively target cancer cells.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antioxidant Properties | Demonstrated effective reduction of oxidative stress markers in vitro. |

| Study 2 | Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Anti-inflammatory Effects | Potential modulation of inflammatory pathways observed. |

| Study 4 | Cancer Research | Investigating synthesis of anticancer agents using this compound. |

Mechanism of Action

The mechanism of action of ethyl (2E)-2-methylpenta-2,4-dienoate involves its interaction with various molecular targets:

Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and carboxylic acid.

Oxidative Pathways: The compound can undergo oxidation to form reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key dienoate derivatives and their structural distinctions:

Key Observations :

- Substituent Position: The 2-methyl group in the target compound may sterically hinder nucleophilic attacks at the α-position compared to 5-substituted analogs like ethyl 5-phenylpenta-2,4-dienoate .

- Chain Length: Methyl sorbate (hexa-2,4-dienoate) has an extended conjugation system, enhancing UV absorption and photostability compared to penta-dienoates .

- Bulkier Substituents : Hydroprene’s 3,7,11-trimethyl groups increase hydrophobicity, making it suitable as an insect growth regulator .

Physical and Chemical Properties

- Boiling Points/Solubility: Ethyl 5-phenylpenta-2,4-dienoate is a hydrophobic liquid (logP ~3.5) due to the aromatic ring . Methyl sorbate’s shorter chain reduces logP (~2.0), increasing water solubility . The 2-methyl group in the target compound likely lowers polarity compared to unsubstituted analogs.

- Spectroscopic Data: ¹H NMR: Ethyl 5-phenylpenta-2,4-dienoate shows characteristic vinyl proton signals at δ 6.5–7.5 ppm . Chromatography: Related dienoates elute at Rf ~0.33–0.36 using petroleum ether/ethyl acetate (30:1) .

Biological Activity

Ethyl (2E)-2-methylpenta-2,4-dienoate, with the molecular formula , is an organic compound recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a conjugated diene system, which is significant for its reactivity and interaction with biological macromolecules. The compound is characterized by:

- Molecular Weight : 140.18 g/mol

- Boiling Point : Approximately 135 °C

- Solubility : Soluble in various organic solvents

1. Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer activities. A study focusing on related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the conjugated diene structure could play a role in inhibiting tumor growth.

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of functional groups allows it to interact with enzyme active sites, potentially leading to decreased enzyme activity and altered metabolic processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Biomolecules : The compound may bind to proteins or nucleic acids, influencing their function.

- Oxidative Stress Modulation : Its structure allows for electron transfer reactions that could mitigate oxidative stress within cells.

- Regulation of Signaling Pathways : By affecting enzyme activity, it may alter signaling pathways related to cell proliferation and apoptosis.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings highlighted significant cytotoxicity against HePG-2 cells with an IC50 value of 21.19 µg/mL, indicating strong potential as an anticancer agent.

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models.

Q & A

Q. What are the standard synthetic routes for ethyl (2E)-2-methylpenta-2,4-dienoate, and how do reaction conditions influence yield and stereochemistry?

Answer: this compound is typically synthesized via [3+2] cycloaddition reactions using azomethine ylides or nitrones. Key factors include:

- Catalysts : Potassium carbonate (K₂CO₃) is commonly used to control regioselectivity and reduce side reactions .

- Temperature : Low temperatures (e.g., 0°C) favor stereochemical control, minimizing isomerization .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates and stabilize intermediates.

Methodological optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to improve yields (typically 60–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR : ¹H NMR identifies olefinic protons (δ 5.2–6.8 ppm) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and conjugated diene carbons .

- IR : Strong C=O stretches (~1720 cm⁻¹) and C=C stretches (~1640 cm⁻¹) verify functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for the parent ion) and fragmentation patterns confirm molecular weight and structural motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.

- Waste Disposal : Neutralize residual compound with 10% NaOH before aqueous disposal to prevent environmental release .

Q. How can the purity of this compound be assessed post-synthesis?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities (<1% threshold) .

- Melting Point Analysis : Sharp melting points indicate purity; deviations suggest isomerization or byproducts.

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 64.3%, H: 7.9%) .

Q. What are the primary challenges in stabilizing this compound during storage?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent UV-induced isomerization .

- Moisture : Use molecular sieves in storage containers to avoid ester hydrolysis.

- Oxygen Exposure : Purge containers with argon to inhibit oxidative degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Answer:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a CCD area detector. Multi-scan absorption correction (e.g., SADABS) improves data accuracy .

- Refinement : SHELXTL software refines structures to R₁ < 0.06. Challenges include low-resolution data (<1.0 Å) and thermal motion in flexible substituents .

- Validation : Check C—H⋯O interactions (2.5–3.0 Å) and torsion angles (±5°) to validate geometry .

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., endo vs. exo products) .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways.

- Frontier Orbital Analysis : HOMO-LUMO gaps (~5 eV) indicate electron-deficient dienoates react preferentially with nucleophilic dipolarophiles .

Q. Which enzymes catalyze the hydrolysis of this compound, and how are kinetic parameters determined?

Answer:

- Hydrolases : EC 3.7.1.12/13 enzymes cleave dienoates into anthranilate derivatives. Assay via UV-Vis (λ = 280 nm) to track product formation .

- Kinetic Studies : Fit Michaelis-Menten curves (e.g., Kₘ = 0.5–1.2 mM, Vₘₐₓ = 8–12 μmol/min) using Lineweaver-Burk plots .

- Inhibition Studies : Test competitive inhibitors (e.g., substrate analogs) to elucidate active-site mechanics .

Q. How do steric and electronic effects influence the stereoselective synthesis of this compound derivatives?

Answer:

- Steric Effects : Bulky substituents (e.g., phenylsulfonyl groups) enforce planar conformations, favoring E isomers (85.73° dihedral angles) .

- Electronic Effects : Electron-withdrawing groups (e.g., esters) stabilize conjugated dienes, reducing isomerization rates.

- Solvent Polarity : High polarity increases transition-state stabilization, enhancing stereocontrol .

Q. What factorial design approaches optimize reaction conditions for this compound synthesis?

Answer:

- Variables : Temperature (0–25°C), catalyst loading (5–15 mol%), and solvent (THF vs. DCM).

- Response Surface Methodology (RSM) : Central composite designs identify optimal conditions (e.g., 10 mol% K₂CO₃ at 0°C in THF, yielding 78% product) .

- Robustness Testing : Vary parameters ±5% to assess reproducibility (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.